

An In-depth Technical Guide to the ATP-Competitive Inhibition of PF-562271

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This document details the molecular interactions, effects on signaling pathways, and methodologies for studying this inhibitor, aimed at professionals in the fields of oncology, cell biology, and drug development.

Introduction to PF-562271

PF-562271 (also known as VS-6062) is an orally bioavailable, small-molecule inhibitor that has been investigated for its potential antineoplastic and antiangiogenic activities.[1][2] It functions as a reversible, ATP-competitive inhibitor of FAK and Pyk2.[3][4][5][6][7] FAK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors, influencing key cellular processes such as adhesion, migration, proliferation, and survival.[8][9][10] Elevated expression and activity of FAK are correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling therapeutic target.[6] [10][11][12]

Mechanism of Action: ATP-Competitive Inhibition

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[7][13] This binding action prevents the endogenous ATP from associating with the kinase, thereby blocking the transfer of a phosphate group to its substrates. This mode of



action is characteristic of a competitive inhibitor, as PF-562271 directly competes with ATP for the same binding site. The interaction is reversible and follows Michaelis-Menten kinetics.[5] Specifically, PF-562271 forms two of the three canonical hydrogen bonds with the main-chain atoms in the kinase hinge region, a critical interaction for its inhibitory activity.[7][13]

Kinase Selectivity and Potency

PF-562271 exhibits high potency for FAK and Pyk2, with significantly lower activity against a broad range of other kinases, highlighting its selectivity.[1][4][6]

Target Kinase	IC50 (in vitro/cell- free)	Cell-based IC50	Notes
FAK	1.5 nM[1][3][4][5][6][7] [13][14][15]	5 nM (phospho-FAK) [1][3][5][6][13]	Highly potent inhibition.
Pyk2	13 nM[3][5], 14 nM[1] [6][12][14][15]	~4-fold less potent than FAK[5]	Approximately 10-fold less potent than for FAK in cell-free assays.[1][4][13]
CDK2/E	30-120 nM[3][5]	3.3 µM required to alter cell cycle[3][5]	Inhibition in enzymatic assays does not directly translate to cellular effects.[16]
CDK5/p35	30-120 nM[3][5]	-	
CDK1/B	30-120 nM[3][5]	-	
CDK3/E	30-120 nM[3][5]	-	_
Fyn	277 nM[11]	-	
VEGFR2	>1000 nM[8]	-	Demonstrates high selectivity over VEGFR2.

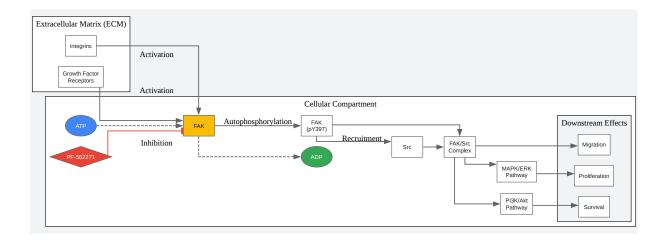
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.



Impact on FAK Signaling Pathway

FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a docking site for Src family kinases.[8][9] The resulting FAK/Src complex phosphorylates downstream targets, activating cascades like the PI3K/Akt and MAPK/ERK pathways.[2][9]

PF-562271, by inhibiting FAK's kinase activity, blocks these downstream signaling events. This leads to a dose-dependent reduction in the phosphorylation of FAK at Y397 and other sites (Y576/577, Y925) in cellular assays.[11][12][15] The inhibition of this central signaling hub results in the disruption of processes critical for tumor progression, including cell migration, invasion, proliferation, and survival.[2][12]



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Caption: FAK signaling and the inhibitory action of PF-562271.

Experimental Protocols In Vitro FAK Kinase Assay (Enzymatic Assay)

This assay quantifies the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.

Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic substrate by the FAK enzyme. Inhibition is quantified by measuring the reduction in substrate phosphorylation.

Detailed Protocol:

- Reagent Preparation:
 - Kinase Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 125 mM
 NaCl, 48 mM MgCl2, and 2 mM DTT.[1][7][13][17]
 - FAK Enzyme: Use a purified, activated FAK kinase domain (e.g., amino acids 410-689).[1]
 [7][13] Prepare a working solution in kinase buffer.
 - Substrate: Use a random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1, at a concentration of 10 μg per well.[1][7][13]
 - ATP: Prepare a stock solution. The final concentration in the assay should be at or near the Km for FAK (e.g., 50 μM) to ensure sensitivity to ATP-competitive inhibitors.[1][7][13]
 - \circ PF-562271: Prepare serial dilutions of PF-562271 at desired concentrations (e.g., starting from 1 μM).[1][7][13]
- Assay Procedure:
 - In a 96-well plate, add the FAK enzyme to each well (except for 'no enzyme' controls).
 - Add the serially diluted PF-562271 or vehicle (DMSO) to the appropriate wells.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.

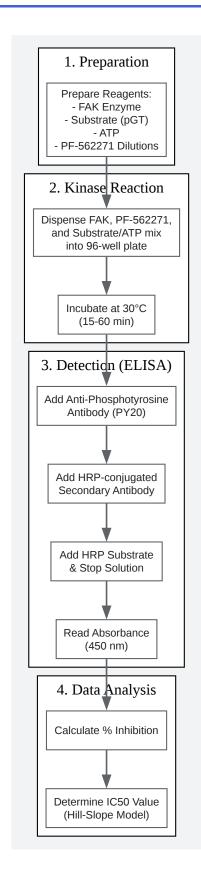
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- Incubate the plate at 30°C for 15-60 minutes.[1][7][8][13]
- Detection:
 - Stop the reaction.
 - Detect the level of substrate phosphorylation. A common method is an ELISA-based approach:
 - Coat the plate with the reaction mixture.
 - Use a general anti-phosphotyrosine antibody (e.g., PY20).[1][7][13]
 - Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][7][13]
 - Add an HRP substrate and measure the absorbance (e.g., at 450 nm) after adding a stop solution (e.g., 2 M H2SO4).[1][7][13]
- Data Analysis:
 - Calculate the percent inhibition for each PF-562271 concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve (e.g., using the Hill-Slope Model).[1][7][13]





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Caption: Workflow for an in vitro FAK kinase inhibition assay.



Cellular Phospho-FAK Assay

This assay measures the ability of PF-562271 to inhibit FAK autophosphorylation in a cellular context.

Principle: Cells are treated with PF-562271, and the level of phosphorylated FAK (pFAK) at Y397 is quantified, typically by Western blot or a cell-based ELISA.

Detailed Protocol:

- Cell Culture:
 - Plate cells (e.g., squamous cell carcinoma lines, pancreatic cancer cell lines) and allow them to adhere for 24-48 hours.[1][12]
- Treatment:
 - Treat the cells with various concentrations of PF-562271 or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
- Cell Lysis:
 - Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- · Quantification (Western Blot):
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).
 - Probe the membrane with a primary antibody specific for phospho-FAK (Y397).
 - Probe a separate membrane or strip and re-probe the same membrane with an antibody for total FAK as a loading control.
 - Incubate with an appropriate HRP-conjugated secondary antibody.



- Visualize the bands using a chemiluminescence detection system.
- Data Analysis:
 - Quantify the band intensities using densitometry.
 - Normalize the pFAK signal to the total FAK signal.
 - Calculate the percent inhibition of FAK phosphorylation relative to the vehicle-treated control and determine the IC50 value.

Cell Viability and Proliferation Assay (e.g., SRB or MTT Assay)

This assay assesses the effect of PF-562271 on cell growth and survival.

Detailed Protocol (SRB Assay):

- Cell Plating: Seed cells in a 96-well plate and allow them to adhere for 48 hours.[1]
- Treatment: Add serially diluted PF-562271 to the wells and incubate for 72 hours.[1]
- Fixation: Fix the cells by adding ice-cold 25% trichloroacetic acid (TCA) solution.[1]
- Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye solution.[1]
- Washing: Wash the plates with 1% glacial acetic acid to remove unbound dye.[1]
- Solubilization: Air-dry the plates and solubilize the bound dye in 10 mM Tris buffer (pH 10.5).
- Measurement: Read the absorbance at 540 nm.[1]
- Analysis: Calculate the IC50 value for cell growth inhibition.

Conclusion

PF-562271 is a potent and selective ATP-competitive inhibitor of FAK and Pyk2. Its mechanism of action, centered on blocking the ATP-binding site of FAK, leads to the effective shutdown of



downstream signaling pathways crucial for cancer cell proliferation, migration, and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the activity of PF-562271 and other FAK inhibitors. Understanding the technical details of its inhibitory action is essential for its application in preclinical research and for the development of novel therapeutic strategies targeting the FAK signaling axis.

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